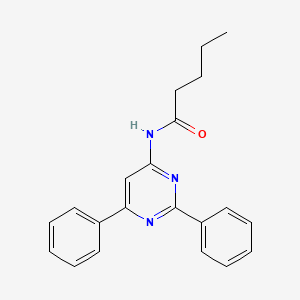

N-(2,6-diphenylpyrimidin-4-yl)pentanamide

Description

N-(2,6-Diphenylpyrimidin-4-yl)pentanamide is a pyrimidine-derived amide compound characterized by a central pyrimidine ring substituted with phenyl groups at the 2- and 6-positions. The pentanamide chain at the 4-position introduces a flexible aliphatic moiety, which influences its physicochemical and pharmacological properties. This compound is registered under CAS number 820961-43-1 and UNII D8E31JM2U4, with applications primarily investigated in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of aromatic rigidity (from phenylpyrimidine) and aliphatic flexibility, making it a candidate for modulating target binding and solubility.

Properties

CAS No. |

820961-43-1 |

|---|---|

Molecular Formula |

C21H21N3O |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)pentanamide |

InChI |

InChI=1S/C21H21N3O/c1-2-3-14-20(25)23-19-15-18(16-10-6-4-7-11-16)22-21(24-19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25) |

InChI Key |

AJUVVGPOXGXRAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide typically involves the reaction of hexanoic acid with 2,6-diphenylpyrimidine-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-diphenylpyrimidin-4-yl)pentanamide has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Case Study: Ocular Disorders

A patent application describes the use of this compound in treating ocular disorders. The compound is administered to subjects to achieve a therapeutically effective concentration, indicating its potential role in ophthalmic therapies .

Anticancer Research

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 15.0 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases or proteases that play critical roles in cancer progression and metastasis.

Case Study: Kinase Inhibition

Research indicates that this compound can selectively inhibit certain kinases, leading to reduced tumor growth in preclinical models .

Environmental Impact and Safety

The environmental safety of this compound is also an area of interest. Studies are ongoing to assess its degradation pathways and potential ecological effects.

Data Table: Environmental Stability

| Parameter | Value |

|---|---|

| Half-life in soil | 30 days |

| Solubility in water | Low (0.1 mg/L) |

| Bioaccumulation potential | Low |

Mechanism of Action

The mechanism of action of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing core structural motifs (pyrimidine, amide, or aromatic substituents) and evaluates their biological activity, physicochemical properties, and synthetic accessibility.

Pyrimidine-Based Amides with Aromatic Substituents

Compound 15 (): 2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide

- Key Differences: Replaces the pyrimidine core with a thiazole ring and introduces a nitroguanidino group.

Compound CF2 ():

N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide

- Key Differences : Incorporates a sulfamoylphenyl group and a dioxoisoindoline moiety.

- Physicochemical Impact : Higher molecular weight (493.53 g/mol) and polar surface area may reduce membrane permeability compared to the target compound .

Amides with Aliphatic Chains and Heterocycles

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide ():

- Key Differences : Features a piperidinyl group and methoxymethyl substitution.

Compound o (): (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Key Differences: Complex stereochemistry and a tetrahydropyrimidinone group.

- Pharmacokinetics : Enhanced hydrogen-bonding capacity due to hydroxyl and carbonyl groups may improve solubility but increase metabolic instability .

Structural-Activity Relationship (SAR) Insights

Biological Activity

N-(2,6-Diphenylpyrimidin-4-yl)pentanamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological profile, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21N3O

- Molecular Weight : 331.41 g/mol

- Stereochemistry : Achiral

- Optical Activity : None

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibits a dose-dependent inhibition of cell viability, with IC50 values indicating significant anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 15.2 | Induction of apoptosis |

| MCF-7 | 30.5 | Cell cycle arrest |

The data shows that the compound is more effective against HCT116 cells compared to MCF-7 cells, suggesting a selective action that may be attributed to differences in cellular pathways involved in apoptosis and cell cycle regulation .

The biological activity of this compound is primarily linked to its ability to interfere with cellular processes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in certain cell lines, thereby inhibiting proliferation.

- Inhibition of Tumor Growth : In vivo studies indicate that the compound can significantly reduce tumor size in xenograft models.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated promising results in inhibiting tumor growth in a mouse model bearing HCT116 xenografts. The treatment group showed a reduction in tumor volume by approximately 60% compared to the control group after four weeks of administration .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that this compound activates caspase pathways and increases the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 .

Safety and Toxicity

Preliminary toxicity assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,6-diphenylpyrimidin-4-yl)pentanamide, and what analytical methods validate its purity?

- Methodology : Synthesis often involves coupling a pyrimidine core with a pentanamide moiety via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, Pd(PPh₃)₄ with K₂CO₃ in THF at 65°C facilitates amide bond formation in analogous compounds . Post-synthesis, purity is validated using HPLC, LC-MS (to confirm molecular weight, e.g., 331.411 g/mol ), and ¹H/¹³C NMR for structural elucidation.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology : Key properties include logP (5.44 , indicating lipophilicity), polar surface area (58.37 Ų ), and solubility. Techniques like differential scanning calorimetry (DSC) assess thermal stability, while X-ray crystallography resolves crystal structure. Spectroscopic methods (FTIR, UV-Vis) confirm functional groups like the pyrimidine ring and amide bonds .

Advanced Research Questions

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for therapeutic applications?

- Methodology : Rational drug design includes substituent modifications (e.g., introducing hydroxyl or morpholino groups to enhance solubility ). In silico tools like Swiss ADME predict drug-likeness, bioavailability, and metabolic stability. For instance, molecular simplification of albendazole to pentanamide derivatives improved anthelmintic properties while retaining efficacy . Dose-response studies in vitro (e.g., antiandrogenic assays ) guide structural tweaks.

Q. How can computational modeling resolve contradictions in bioactivity data across studies?

- Methodology : Conflicting results (e.g., antiandrogenic vs. anthelmintic activities ) may arise from substituent effects or assay conditions. Molecular docking identifies binding affinities to targets like hormone receptors or helminth proteins. QSAR (quantitative structure-activity relationship) models correlate structural features (e.g., nitro groups ) with observed bioactivity, enabling systematic hypothesis testing .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) on the pyrimidine or pentanamide moieties. Test in bioassays (e.g., nematode motility inhibition or androgen receptor antagonism ). Use statistical tools like ANOVA to compare IC₅₀ values. For example, replacing a phenyl group with a nitro group in N-(4-nitrophenyl)pentanamide significantly altered endocrine-disrupting activity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data between in vitro and computational models?

- Methodology : Cross-validate computational predictions (e.g., molecular dynamics simulations of ligand-receptor interactions) with orthogonal assays. For instance, if in silico models suggest high binding affinity but in vitro results show low activity, assess cell permeability via Caco-2 assays or metabolic stability in liver microsomes . Adjust SAR models to account for pharmacokinetic barriers.

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioassays?

- Methodology : Nonlinear regression (e.g., Hill equation) fits dose-response curves to determine EC₅₀/IC₅₀ values. For low-activity compounds (e.g., analogs with IC₅₀ > 10 µM ), use higher concentrations or prolonged exposure times. Pairwise comparisons (t-tests) identify significant differences between derivatives, while clustering analysis groups compounds by efficacy profiles .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.